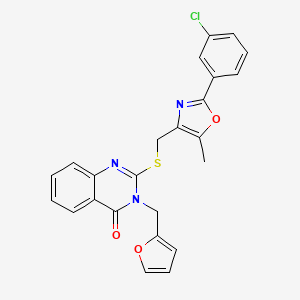![molecular formula C16H16N4O2S B3009834 Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate CAS No. 957045-17-9](/img/structure/B3009834.png)
Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Several papers describe the synthesis of ethyl pyrazole-carboxylate derivatives. For instance, a series of novel ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives were designed and synthesized, showing acrosin inhibitory activities, which could be useful for the development of novel contraceptive agents . Another study reports the synthesis of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates through a four-component reaction, yielding products in moderate to high yields . Additionally, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was synthesized and transformed into related fused heterocyclic systems .
Molecular Structure Analysis
The crystal structure of a closely related compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined by X-ray diffraction, revealing a monoclinic space group and specific geometric parameters . This structural information is crucial for understanding the compound's interactions and stability.
Chemical Reactions Analysis
The reactivity of ethyl pyrazole-carboxylate derivatives towards various reagents has been explored. For example, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions demonstrate the versatility of the ethyl pyrazole-carboxylate scaffold in heterocyclic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The crystallographic study mentioned earlier provides insights into the density and molecular weight, which are important for the compound's physical properties . The biological activities, such as fungicidal and plant growth regulation activities, are indicative of the chemical properties and potential applications of these compounds .
Aplicaciones Científicas De Investigación
Corrosion Inhibition Properties Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate derivatives have been explored for their corrosion inhibition properties. In particular, pyranpyrazole derivatives, including compounds with structural similarities, have shown significant efficiency in protecting mild steel in acidic environments, making them valuable for industrial pickling processes. Studies employing gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods have demonstrated high inhibition efficiencies. These compounds adhere to the metal surface, forming protective layers, as confirmed by scanning electron microscopy (SEM) and atomic force microscopy (AFM) studies. Theoretical studies using Density Functional Theory (DFT) and molecular dynamic simulations have provided insights into the inhibitor-metal interactions, underscoring their potential industrial applications (Dohare et al., 2017).
Biocidal Properties Research into this compound and its analogs has also revealed promising biocidal properties. These compounds have been tested against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. Some derivatives have demonstrated excellent biocidal effectiveness, highlighting their potential in developing new antimicrobial agents. The synthesis approach involves hydrolysis and cyclization reactions, leading to compounds with diverse biological activities, which could be leveraged for pharmaceutical applications (Youssef et al., 2011).
Antiglaucoma Activity Notably, pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, synthesized from ethyl 3-(chlorocarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylate compound, have been identified as potent inhibitors of carbonic anhydrase isoenzymes hCA-I and hCA-II. These enzymes are therapeutic targets for antiglaucoma drugs. The synthesized compounds exhibit significant inhibitory effects, outperforming some existing treatments and showcasing a potential pathway for novel antiglaucoma medications (Kasımoğulları et al., 2010).
Antimicrobial and Anticancer Activity Further studies have shown that novel pyrazole derivatives, including those derived from this compound, exhibit significant antimicrobial and anticancer activities. These compounds have been evaluated in vitro against a range of pathogens and cancer cell lines, with some showing higher efficacy than standard drugs. This research underscores the versatility of these compounds in medicinal chemistry, offering potential pathways for developing new therapies for infectious diseases and cancer (Hafez et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-15(21)12-8-18-20(14(12)17)16-19-13(9-23-16)11-6-4-10(2)5-7-11/h4-9H,3,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRULIYVXOFYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

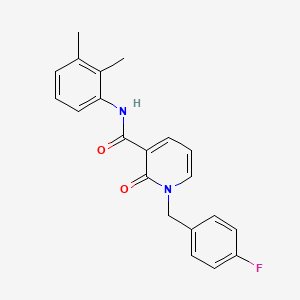
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3009754.png)
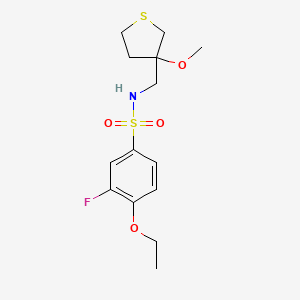
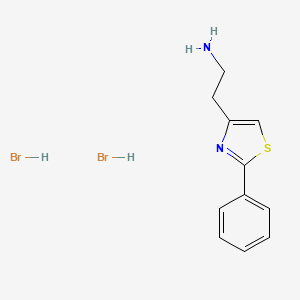
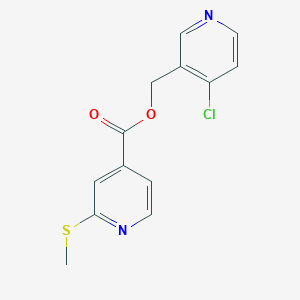

![(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B3009762.png)
![N'-(5-Chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B3009763.png)
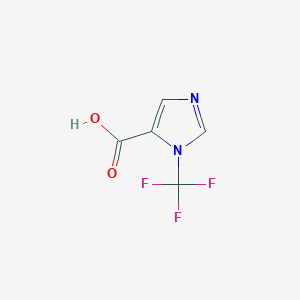
![3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3009767.png)
![[(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/no-structure.png)
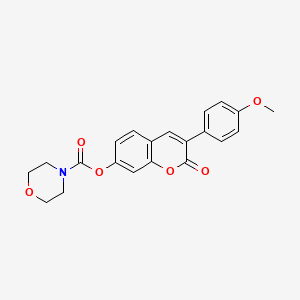
![N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3009770.png)
